6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound characterized by its bromine-substituted furan ring attached to a pyrimidinedione core
Mechanism of Action
Target of action
The primary target of 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is dye-sensitized solar cells (DSSCs). It acts as a sensitizer and co-sensitizer for these cells .
Mode of action
The compound interacts with its targets by anchoring to the surface of the DSSCs. This interaction enhances the light-harvesting capacity of the cells .
Biochemical pathways
It is known that the compound plays a role in the sensitization and co-sensitization process of dsscs .
Pharmacokinetics
Its impact on the bioavailability of the compound in the context of dsscs is evident in its role as a sensitizer and co-sensitizer .
Result of action
The action of this compound results in enhanced performance of DSSCs. Specifically, it leads to higher photocurrent and photovoltage than the standard N-719 dye, generating a power conversion efficiency (PCE) of 9.97% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Furan Derivative Synthesis: The starting material, 5-bromofuran-2-carbaldehyde, is synthesized through bromination of furan.
Condensation Reaction: The furan derivative undergoes a condensation reaction with urea or thiourea to form the pyrimidinedione core.
Purification: The resulting compound is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and additional steps such as continuous flow reactions and automated purification systems are employed to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions: 6-(5-bromofuran-2-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Derivatives with different substituents at the bromine position.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical sensors.
Comparison with Similar Compounds
6-(5-bromofuran-2-yl)pyrimidin-4-amine: Similar structure but with an amine group instead of the dione.
1-(5-bromofuran-2-yl)ethanone: Contains a bromine-substituted furan ring but lacks the pyrimidinedione core.
This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activity highlight its importance in advancing scientific knowledge and technological development.
Properties
IUPAC Name |
6-(5-bromofuran-2-yl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-6-2-1-5(14-6)4-3-7(12)11-8(13)10-4/h1-3H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKWAUQRFXUWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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